{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol
CAS No.: 35377-93-6
Cat. No.: VC11614441
Molecular Formula: C38H30O2
Molecular Weight: 518.6 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35377-93-6 |
|---|---|
| Molecular Formula | C38H30O2 |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | [4-[4-[hydroxy(diphenyl)methyl]phenyl]phenyl]-diphenylmethanol |
| Standard InChI | InChI=1S/C38H30O2/c39-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(40,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,39-40H |
| Standard InChI Key | MAMMGQCWGLHZPH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Introduction
{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol is a complex organic compound with a specific molecular structure. It is characterized by its intricate arrangement of phenyl rings and hydroxyl groups, which contribute to its unique chemical properties. This compound is not widely discussed in the literature, but its structure can be analyzed based on available data for similar compounds.
Synthesis and Preparation
The synthesis of {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol would likely involve multi-step organic synthesis techniques. While specific methods are not detailed in the literature, similar compounds often require careful control of reaction conditions to achieve the desired structure.
Comparison with Related Compounds
Related compounds like (4-Hydroxyphenyl)diphenylmethanol (C19H16O2, 276.3 g/mol) provide insight into the potential properties of {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol . The addition of phenyl groups in the latter increases its molecular complexity and potentially alters its physical and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume